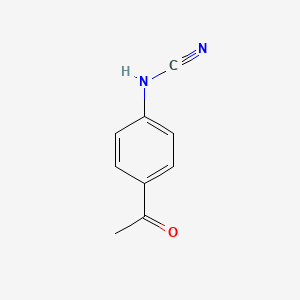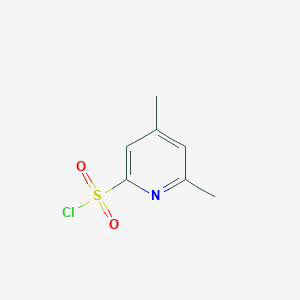
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- is a chemical compound with significant importance in various scientific fields It is characterized by its pyridine ring structure with nitrile groups at the 3 and 4 positions, and a 1,2-dihydro-6-methyl-2-oxo- substituent
Métodos De Preparación
The synthesis of 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like hydrogen gas or metal hydrides.
Substitution: The nitrile groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential inhibitor or activator of specific enzymes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism by which 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- can be compared with other similar compounds such as:
3-Cyanopyridine: Known for its use in the synthesis of nicotinic acid derivatives.
2,6-Pyridinedicarbonitrile: Utilized in the synthesis of various heterocyclic compounds.
3,4-Dicyanopyridine: Often used in the preparation of complex organic molecules.
The uniqueness of 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- lies in its specific substituent pattern and the resulting chemical properties, which make it suitable for a wide range of applications .
Propiedades
Número CAS |
100960-56-3 |
|---|---|
Fórmula molecular |
C8H5N3O |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
6-methyl-2-oxo-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H5N3O/c1-5-2-6(3-9)7(4-10)8(12)11-5/h2H,1H3,(H,11,12) |
Clave InChI |
KUVHAMHPPKQIJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
